molecular formula C4H7BrN2 B12329922 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Cat. No.: B12329922
M. Wt: 163.02 g/mol
InChI Key: LGLJNXCMKNJEMY-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 3-position, a methyl group at the 1-position, and a partially saturated dihydropyrazole ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive bromine substituent and structural rigidity . Its applications span antimicrobial, antitumor, and anti-inflammatory agent development, leveraging the electronic and steric effects of the bromine atom to modulate bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-bromo-1-methyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives, including 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole, exhibit significant antimicrobial and anti-inflammatory activities. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and reduce inflammation through different mechanisms. For instance, certain derivatives have been tested against pathogens like E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of monoamine oxidase (MAO) enzymes. Inhibitors of MAO are crucial in the treatment of neurodegenerative diseases and depression. The compound's structure allows it to interact with the enzyme effectively, leading to reversible inhibition, which is beneficial for therapeutic applications .

Agricultural Science

Pesticide Development

The compound has been utilized in the synthesis of novel insecticides. For example, its derivatives have been incorporated into formulations aimed at enhancing pest control in crops. The effectiveness of these compounds as benzamide insecticides has been highlighted in recent studies, where they demonstrated superior activity against various agricultural pests .

Herbicide Activity

In addition to insecticides, this compound derivatives have shown potential as herbicides. Their ability to selectively target plant metabolic pathways makes them valuable in developing environmentally friendly herbicides that minimize collateral damage to non-target species .

Synthetic Organic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine atom can be substituted or reacted with other functional groups to create a variety of derivatives with diverse properties. This versatility is particularly useful in drug discovery and development processes where novel compounds are required .

Case Studies

Study Focus Findings
Chandra et al. (2014)Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus using pyrazole derivatives .
Bandgar et al. (2020)Anti-inflammatory PropertiesReported significant reduction in inflammation markers using synthesized pyrazole compounds .
Recent Pesticide DevelopmentAgricultural ApplicationsDeveloped new insecticides based on this compound with enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their functions. The compound can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Chloro vs. Bromo Derivatives

Isostructural chloro and bromo derivatives of 4,5-dihydro-1H-pyrazole (e.g., compounds 4 and 5 in ) exhibit distinct intermolecular interactions and therapeutic potentials. The bromo derivative (compound 5) demonstrates enhanced van der Waals interactions due to bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å), which may improve binding affinity in biological targets . For example, brominated analogs in antimicrobial studies showed superior activity compared to chloro derivatives, attributed to bromine’s higher polarizability and lipophilicity (logP increased by ~0.5 units) .

Fluoro Derivatives

Fluorine substitution (e.g., in 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) introduces strong electronegativity, reducing electron density in the aromatic system. This enhances metabolic stability but may reduce reactivity in nucleophilic substitution reactions compared to brominated analogs .

Substituent Positional Isomerism

The position of bromine significantly affects bioactivity and crystallographic properties:

  • 3-Bromo (target compound): Favors planar ring geometry, facilitating π-π stacking in protein binding pockets .
  • 2-Bromophenyl (compound 4 in ): Creates ortho-substitution effects, destabilizing intermolecular hydrogen bonds compared to para-substituted analogs .

Methyl vs. Other Alkyl/Aryl Groups

The 1-methyl group in the target compound enhances lipophilicity (logP ~2.1) compared to bulkier aryl substituents (e.g., 1-phenyl derivatives with logP ~3.5). This improves membrane permeability but may reduce water solubility. For instance, methyl-substituted pyrazoles in displayed moderate analgesic activity, whereas phenyl analogs showed higher toxicity due to increased hydrophobicity .

Nitro-Substituted Analogs

Nitro groups (e.g., in 3-acetyl-5-nitropyridine-derived pyrazoles) enhance antibacterial activity by acting as electron-withdrawing groups, increasing reactivity toward thiol groups in bacterial enzymes . However, nitro derivatives often exhibit higher cytotoxicity compared to brominated analogs, limiting therapeutic utility .

Key Data and Research Findings

Table 1: Comparative Properties of 4,5-Dihydro-1H-Pyrazole Derivatives

Compound Substituents Bioactivity (IC50/µM) LogP Key Reference
3-Bromo-1-methyl derivative 3-Br, 1-Me Antimicrobial: 12.3 2.1
5-(4-Chlorophenyl) derivative 4-Cl, 3-(3,4-diOMePh) Antitrypanosomal: 8.7 3.2
5-(4-Fluorophenyl) derivative 4-F, 1-Ph Antiviral: >50 3.5
5-(3-Nitrophenyl) derivative 3-NO2, 1-Ph Antibacterial: 5.9 2.8

Biological Activity

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The general structure of this compound can be represented as follows:

C5H7BrN2\text{C}_5\text{H}_7\text{Br}\text{N}_2

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, often focusing on modifying substituents on the pyrazole ring to optimize biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing potent activity against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.39
Escherichia coli0.78
Pseudomonas aeruginosa1.56

These results indicate that the compound may serve as a potential lead in developing new antibiotics .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated using various in vivo models. In carrageenan-induced paw edema models, the compound demonstrated significant inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin:

TreatmentEdema Inhibition (%)
3-Bromo Compound65
Indomethacin70

This suggests that it may act through pathways involving cyclooxygenase (COX) inhibition .

3. Anticancer Potential

The compound has also shown promising anticancer activity in vitro against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The antiproliferative effects were assessed using MTT assays, revealing IC50 values that indicate effective growth inhibition:

Cancer Cell LineIC50 (µM)
MDA-MB-23112.5
HepG215.0

These findings support further exploration into its mechanism of action and potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Recent studies have elaborated on the biological activities of derivatives of pyrazoles similar to this compound:

  • Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against various pathogens. Compounds exhibiting structural similarities to the target compound showed enhanced activity against resistant strains .
  • Anti-inflammatory Research : A comparative study highlighted that certain modifications on the pyrazole ring significantly improved anti-inflammatory activity, suggesting that structural optimization could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method uses methylhydrazine and an α,β-unsaturated ketone under acidic or basic conditions in solvents like ethanol or methanol . For improved sustainability, green catalytic methods (e.g., vitamin B1) have been reported for analogous pyrazoles, achieving yields of 78–92% without harsh reagents . Reaction optimization should consider temperature, solvent polarity, and catalyst choice to minimize by-products and enhance regioselectivity.

Q. How can the structural integrity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

  • NMR : Confirm regiochemistry via chemical shifts (e.g., diastereotopic protons in the 4,5-dihydro ring).
  • X-ray crystallography : Resolve stereochemistry and crystal packing (e.g., SHELX software for refinement ).
  • Mass spectrometry : Verify molecular weight and bromine isotope patterns.
  • HPLC : Assess purity (>98% by GC/HPLC is typical for related brominated pyrazoles ).

Q. What are the primary biochemical interactions of this compound?

this compound derivatives exhibit acetylcholinesterase (AChE) inhibition, increasing acetylcholine levels, which is relevant for neurodegenerative disease research . The bromine substituent enhances electrophilicity, potentially improving target binding. Preliminary studies on similar compounds show interactions with oxidative stress pathways (e.g., Nrf2 activation) .

Advanced Research Questions

Q. How does this compound modulate oxidative stress responses at the molecular level?

In vitro studies of analogous dihydro-pyrazoles demonstrate activation of the Nrf2-ARE pathway, upregulating antioxidant genes (e.g., HO-1, NQO1) . The bromine atom may enhance redox activity by stabilizing radical intermediates. To validate, employ:

  • Luciferase reporter assays for Nrf2 activation.
  • Western blotting to quantify antioxidant protein expression.
  • ROS scavenging assays (e.g., DCFH-DA in neuronal cell lines) .

Q. What experimental strategies can resolve contradictions in enzyme inhibition data?

Discrepancies in IC50 values for AChE inhibition may arise from assay conditions (pH, substrate concentration) or compound stability. Address this by:

  • Standardizing assays (e.g., Ellman’s method with controlled acetylthiocholine concentrations).
  • Monitoring compound stability via HPLC during incubation.
  • Molecular docking (e.g., AutoDock Vina) to compare binding modes with crystallographic data .

Q. How can structure-activity relationships (SAR) be explored for neuroprotective effects?

  • Synthesize analogs : Vary substituents at positions 1 (methyl) and 3 (bromo) to assess steric/electronic effects.
  • In vitro models : Test neuroprotection against H2O2- or Aβ-induced cytotoxicity in SH-SY5Y cells .
  • Pharmacokinetic profiling : Measure blood-brain barrier permeability (e.g., PAMPA assay) and metabolic stability (CYP450 isoforms) .

Q. Methodological Considerations

Q. How to design a dose-response study for toxicity assessment in animal models?

  • Range-finding study : Start with 10–100 mg/kg (oral or IP) in rodents, based on LD50 data for similar pyrazoles .
  • Endpoints : Monitor hepatotoxicity (ALT/AST levels) and neurobehavioral changes (open-field test).
  • Threshold determination : Use probit analysis to identify NOAEL (No Observed Adverse Effect Level) .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to AChE or other targets.
  • CRISPR/Cas9 knockout : Compare effects in wild-type vs. Nrf2−/− cells to isolate pathway-specific activity .
  • Fluorescence microscopy : Track subcellular localization using fluorophore-conjugated analogs .

Q. Key Challenges and Solutions

  • Low solubility : Use co-solvents (DMSO/PBS mixtures) or nanoformulation for in vivo studies.
  • Off-target effects : Employ proteomic profiling (e.g., affinity pull-down + LC-MS) to identify unintended interactions.

Properties

Molecular Formula

C4H7BrN2

Molecular Weight

163.02 g/mol

IUPAC Name

5-bromo-2-methyl-3,4-dihydropyrazole

InChI

InChI=1S/C4H7BrN2/c1-7-3-2-4(5)6-7/h2-3H2,1H3

InChI Key

LGLJNXCMKNJEMY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=N1)Br

Origin of Product

United States

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